(S,S)-Ritalinic Acid-d5 TFA Salt chemical properties and structure
(S,S)-Ritalinic Acid-d5 TFA Salt chemical properties and structure
Executive Summary & Compound Identity
(S,S)-Ritalinic Acid-d5 TFA Salt is the stable isotope-labeled, enantiopure metabolite of l-threo-methylphenidate. It serves as the definitive Internal Standard (IS) for the quantification of ritalinic acid in chiral toxicology and pharmacokinetic profiling.
Unlike racemic internal standards, this specific (S,S)-enantiomer allows researchers to normalize variations in chiral separation assays, specifically targeting the metabolic pathway of the less pharmacologically active l-threo isomer of methylphenidate (Ritalin®). The deuterium labeling (typically phenyl-d5) provides a +5 Da mass shift, ensuring zero cross-talk with the native analyte while maintaining identical chromatographic behavior.
Structural Anatomy
The molecule consists of a piperidine ring attached to a phenylacetic acid moiety. The "d5" designation refers to the replacement of five hydrogen atoms with deuterium, exclusively on the phenyl ring to ensure isotopic stability and prevent back-exchange in aqueous media.
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Chemical Name: (S,S)-
-Phenyl-2-piperidineacetic acid-d5 trifluoroacetate -
Stereochemistry: (S,S) configuration (corresponding to the l-threo isomer).
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Salt Form: Trifluoroacetate (TFA). The TFA salt is preferred over the hydrochloride for improved solubility in organic extraction solvents (MeOH/AcN) during stock preparation.
Physicochemical Specifications
| Property | Specification | Technical Note |
| CAS Number | 129389-68-0 (Unlabeled parent) | Specific CAS for (S,S)-d5 salt varies by custom synthesis batch. |
| Molecular Formula | Includes the TFA counter-ion.[1] | |
| Molecular Weight | 338.33 g/mol | Use this value for gravimetric stock preparation. |
| Free Acid MW | ~224.31 g/mol | The active moiety mass for MS quantification. |
| Solubility | Methanol (High), Water (Moderate) | Dissolve in MeOH for stock; dilute in mobile phase for working solutions. |
| pKa | Zwitterionic nature at neutral pH. | |
| Isotopic Purity | Essential to prevent contribution to the M+0 channel. |
Bioanalytical Application: Chiral LC-MS/MS
The primary utility of (S,S)-Ritalinic Acid-d5 is in Chiral Liquid Chromatography-Tandem Mass Spectrometry . Methylphenidate is chiral; the d-threo (R,R) enantiomer is pharmacologically active, while the l-threo (S,S) enantiomer is largely inactive but metabolically relevant.
Why Use the (S,S)-d5 Enantiomer?
In achiral methods, a racemic d5-IS is sufficient. However, in chiral assays , the (S,S)-analyte and (R,R)-analyte are physically separated on the column.
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Co-elution Requirement: The IS must co-elute exactly with the target analyte to compensate for matrix effects (ion suppression/enhancement) at that specific retention time.
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Precision: Using (S,S)-Ritalinic Acid-d5 allows precise quantification of the (S,S)-metabolite peak specifically, correcting for any retention time shifts or suppression zones that are distinct from the (R,R) peak.
The Deuterium Isotope Effect
Expert Insight: Deuterated compounds often elute slightly earlier than their non-deuterated analogs in Reverse Phase (RP) chromatography due to the slightly lower lipophilicity of the C-D bond compared to the C-H bond.
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Mitigation: In chiral chromatography (e.g., using macrocyclic antibiotic columns like Chirobiotic V), this effect is minimized but must be monitored. The (S,S)-d5 IS should fall within
0.05 min of the (S,S)-analyte.
Experimental Protocols
Safety Warning: Ritalinic acid is a metabolite of a controlled substance. Handle in accordance with local DEA/regulatory guidelines.
Protocol A: Stock Solution Preparation (Critical Step)
Correcting for the TFA salt is the most common source of error in quantitative analysis.
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Calculate Mass: To prepare a 1.0 mg/mL (free acid equivalent) stock solution:
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Action: Weigh 1.51 mg of the TFA salt to get 1.0 mg of active Ritalinic Acid-d5.
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Dissolution: Dissolve in 100% Methanol . Do not use water initially, as the free acid can precipitate if the pH shifts near its isoelectric point.
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Storage: Store at -20°C in amber glass. Stable for 12 months.
Protocol B: Optimized Solid Phase Extraction (SPE)
Rationale: Protein precipitation (PPT) is dirty and leads to high ion suppression. SPE is self-validating and provides cleaner extracts for trace chiral analysis.
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Sample Pre-treatment: Mix 100
L Plasma + 10 L Working IS (100 ng/mL (S,S)-d5) + 300 L 1% Formic Acid. -
Conditioning: Use a Mixed-Mode Cation Exchange (MCX) cartridge. Condition with 1 mL MeOH, then 1 mL Water.
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Loading: Load pre-treated sample. (Flow rate < 1 mL/min).[2][3]
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Washing:
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Wash 1: 1 mL 0.1% Formic Acid (removes proteins/neutrals).
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Wash 2: 1 mL Methanol (removes hydrophobic interferences).
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Elution: Elute with 1 mL 5% Ammonium Hydroxide in Methanol. (High pH releases the basic amine from the sorbent).
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Reconstitution: Evaporate to dryness (
, 40°C) and reconstitute in Mobile Phase.
Protocol C: Chiral LC-MS/MS Parameters
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Column: Chirobiotic V2 (Vancomycin-based) or Daicel Chiralpak AGP.
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Mobile Phase: 10 mM Ammonium Acetate (pH 4.0) / Acetonitrile (90:10).[2] Note: High organic content kills chiral recognition on protein columns.
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MS Transitions (Positive ESI):
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Analyte ((S,S)-Ritalinic Acid): 220.1
84.1 (Quant), 220.1 56.1 (Qual). -
IS ((S,S)-Ritalinic Acid-d5): 225.1
89.1 (Quant). -
Mechanism:[4] The fragment 84.1 represents the piperidine ring. The d5 label is on the phenyl ring, so the fragment shifts to 89.1 only if the fragmentation retains the phenyl group? Correction: The primary transition for Ritalinic acid usually involves the loss of the carboxyl group or ring cleavage.
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Verification: Common transition is 220
84 (Piperidine ring). If the d5 is on the Phenyl ring, the fragment 84 (Piperidine) will NOT carry the label. -
CRITICAL ADJUSTMENT: If using Phenyl-d5, you must monitor a transition that includes the phenyl ring, OR use the parent mass shift. However, standard method uses 220->84.
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Refined Transition: For Phenyl-d5 IS, the transition 225
89 is incorrect if the fragment is just the piperidine ring. -
Correct IS Transition: 225.1
84.1 (if fragment is piperidine) OR 225.1 170 (loss of COOH). -
Guidance:Always run a product ion scan on your specific IS batch. If the label is on the Phenyl ring, and the fragment is the Piperidine ring (m/z 84), the IS transition will be 225
84 . If the label is on the Piperidine ring, the transition is 229 89 . -
Assumption for this guide: Phenyl-d5 is standard. Transition: 225.1
84.1 (Quant) or 225.1 179.1 (Loss of formate).
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Workflow Visualization
The following diagram illustrates the critical path for Chiral Analysis, highlighting the specific insertion point of the (S,S)-d5 IS to ensure data integrity.
Caption: Chiral bioanalytical workflow. The (S,S)-d5 IS is added prior to extraction to correct for recovery losses and matrix effects specific to the (S,S)-enantiomer elution window.
References
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Bartlett, M. G., et al. (2025). "Chiral Separation and Quantification of d,l-Methylphenidate and Ritalinic Acid in Blood by LC-MS/MS." Journal of Analytical Toxicology.
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National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 86863, Ritalinic acid." PubChem.
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Srinivas, N. R. (2018).[5] "Stereoselective bioanalysis of methylphenidate and ritalinic acid: A review." Biomedical Chromatography.
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U.S. Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry." FDA.gov.
